4-(Dimethylamino)phenylacetic acid
Overview
Description
4-(Dimethylamino)phenylacetic acid is a compound that is related to various research areas, including catalysis, synthesis of peptides, and the study of protein interactions. It is structurally related to compounds that have been used as catalysts in iodolactonisation reactions , as a solvatochromic fluorophore for studying protein interactions , and as a building block for solid-phase peptide synthesis . The compound's relevance extends to analytical chemistry, where derivatives have been used in the separation of amino acids and in the catalysis of acetylation reactions for determining hydroxy compounds . Additionally, its derivatives have been involved in charge-transfer complex formation and have been studied for their fluorescence properties . The synthesis of related compounds has been reported, such as a dihydropyrimidinone derivative , and its structural analogs have been synthesized to study prototropic tautomerism .
Synthesis Analysis
The synthesis of compounds related to 4-(Dimethylamino)phenylacetic acid involves various chemical reactions. For instance, 4-(Dimethylamino)pyridine has been used as a catalyst in the iodolactonisation of unsaturated carboxylic acids, leading to the formation of lactones . Another related compound, 4-(N,N-dimethylamino)phenylethyne, was prepared using the Wittig reaction, followed by hydrochloric acid elimination . A dihydropyrimidinone derivative was synthesized from 4-(dimethylamino)benzaldehyde, acetoacetate, and urea with sulfamic acid as a catalyst . These studies demonstrate the versatility of 4-(Dimethylamino)phenylacetic acid and its derivatives in synthetic chemistry.
Molecular Structure Analysis
The molecular structure of 4-(Dimethylamino)phenylacetic acid derivatives has been a subject of interest in several studies. For example, the X-ray structure of a charge-transfer complex formed by a dimer of a related compound was reported . Additionally, the structural changes occurring due to prototropic tautomerism in thiazolone derivatives were investigated, highlighting the importance of electronic effects and conformational freedom . These studies contribute to a deeper understanding of the molecular structure and behavior of 4-(Dimethylamino)phenylacetic acid-related compounds.
Chemical Reactions Analysis
Chemical reactions involving 4-(Dimethylamino)phenylacetic acid derivatives have been explored in various contexts. The catalytic activity of 4-(Dimethylamino)pyridine in iodolactonisation and acetylation reactions has been demonstrated . The absence of dual fluorescence in 4-(dimethylamino)phenylacetylene, despite predictions, was investigated, revealing insights into intramolecular charge transfer reactions . These studies show the diverse chemical reactivity of compounds related to 4-(Dimethylamino)phenylacetic acid.
Physical and Chemical Properties Analysis
Scientific Research Applications
Benzylic Fluorination
4-(Dimethylamino)phenylacetic acid is used in the fluorination of phenylacetic acid derivatives, showcasing a solvent-dependent selectivity switch. The reaction involves a charge-transfer complex between Selectfluor and 4-(dimethylamino)pyridine, with the solvent playing a critical role in determining the reaction outcome. In water, decarboxylative fluorination is dominant, while non-aqueous conditions favor the formation of α-fluoro-α-arylcarboxylic acids (Madani et al., 2022).
Catalysis in Acylation Reactions
The compound 4-(N,N-Dimethylamino)pyridine hydrochloride, a derivative of 4-(dimethylamino)phenylacetic acid, is used as a recyclable catalyst for the acylation of inert alcohols and phenols. The study provides a detailed mechanism of the reaction process, showcasing the efficiency and recyclability of the catalyst (Liu et al., 2014).
Material Science and Engineering:
PLA Membranes
The compound (1E,4E)-1-(4-(dimethylamino)phenyl)-5-(4-methoxyphenyl)penta-1,4-dien-3-one is encapsulated in poly(lactic acid) (PLA) membranes, potentially serving applications in controlled drug release systems and tissue engineering. The study focuses on the hydrolytic degradation of these membranes under different pH conditions, tracking the release of the encapsulated compounds (Alcántara Blanco et al., 2020).
Synthesis of Soluble Polyphenylacetylenes
Copolymers of substituted phenylacetylenes containing the N,N-dimethylamino group are produced, showing promising properties in solubility and molecular weight distribution. These materials have potential applications in doping via functional groups on substituents (Lindgren et al., 1991).
Analytical Chemistry and Spectroscopy
Selective Determination of DOPAC
The compound 4-(Dimethylamino)pyridine is used in the synthesis of capped gold nanoparticles, which are immobilized on electrodes for the selective determination of 3,4-dihydroxyphenylacetic acid (DOPAC) in the presence of ascorbic acid. This application is important for analytical chemistry, offering a sensitive and selective method for substance detection (Raj et al., 2011).
Safety And Hazards
4-(Dimethylamino)phenylacetic acid is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3) . It’s advised to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area . In case of skin contact, wash with plenty of soap and water . If inhaled, remove the person to fresh air and keep comfortable for breathing . If eye irritation persists or skin irritation occurs, get medical advice/attention .
properties
IUPAC Name |
2-[4-(dimethylamino)phenyl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-11(2)9-5-3-8(4-6-9)7-10(12)13/h3-6H,7H2,1-2H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQGHTOZUPICELS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90168941 | |
Record name | 4-N,N-Dimethylaminophenylacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90168941 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Dimethylamino)phenylacetic acid | |
CAS RN |
17078-28-3 | |
Record name | 4-N,N-Dimethylaminophenylacetic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017078283 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-N,N-Dimethylaminophenylacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90168941 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(Dimethylamino)phenylacetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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